Erythrosine is derived from fluorone and is categorized under several classification systems:
These classifications indicate its regulatory status and applications in food products, where it serves as a coloring agent .
The synthesis of Erythrosine typically involves the iodination of fluorescein, a process that introduces iodine atoms into the molecular structure. This can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure the desired product yield and purity. The iodination process not only alters the color properties but also enhances the dye's stability and solubility in water .
The molecular formula of Erythrosine is C20H8I4O5S, indicating the presence of four iodine atoms, which contribute to its intense coloration. The structural representation includes:
Key structural data include:
Erythrosine can undergo various chemical reactions:
These reactions are crucial for understanding the stability of Erythrosine in different environments, especially in food products where light exposure is common. The degradation products may have different toxicological profiles compared to the parent compound .
Erythrosine acts primarily as a dye through absorption of visible light, which results in its characteristic color. The mechanism involves:
Research indicates that the photostability and color intensity are influenced by environmental factors such as pH and temperature, which can alter the dye's performance in practical applications .
Erythrosine has diverse applications across multiple fields:
Despite its widespread use, regulatory scrutiny has increased due to potential health concerns associated with synthetic dyes, leading to restrictions in some regions .
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